molecular formula C7H3BrF3IO B8122887 4-Bromo-2-iodo-5-(trifluoromethyl)phenol

4-Bromo-2-iodo-5-(trifluoromethyl)phenol

Cat. No.: B8122887
M. Wt: 366.90 g/mol
InChI Key: VBJQBZQTYNCOGD-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-5-(trifluoromethyl)phenol is a halogenated phenol compound with the molecular formula C7H3BrF3IO. It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-5-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a trifluoromethyl-substituted phenol. The reaction conditions often include the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-iodo-5-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-5-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-5-(trifluoromethyl)phenol is unique due to the simultaneous presence of bromine, iodine, and trifluoromethyl groups on the phenol ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4-bromo-2-iodo-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJQBZQTYNCOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)I)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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